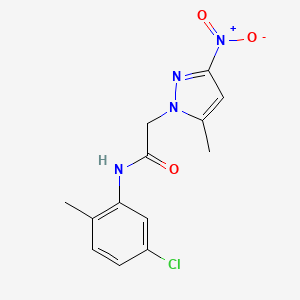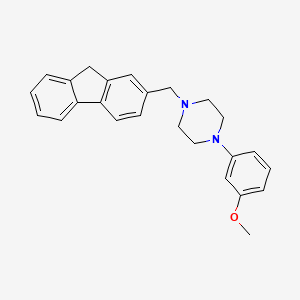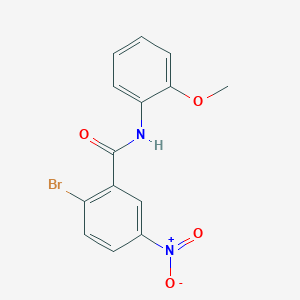
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CNPA, is a chemical compound that has been of interest in scientific research due to its potential as a therapeutic agent. CNPA belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation and pain. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and to optimize its therapeutic potential.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the condensation of 5-chloro-2-methylphenylamine with ethyl 2-acetyl-3-oxobutanoate, followed by the reaction of the resulting product with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid hydrazide. The final product is obtained through the acetylation of the amine group of the intermediate product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(14)6-11(8)15-13(19)7-17-9(2)5-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJVIDHJQJQVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)


![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)